molecular formula C10H9NO B1630641 trans-2-Phenylcyclopropyl isocyanate CAS No. 35019-96-6

trans-2-Phenylcyclopropyl isocyanate

Cat. No.: B1630641
CAS No.: 35019-96-6
M. Wt: 159.18 g/mol
InChI Key: DYUXVJAFBUZREW-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-Phenylcyclopropyl isocyanate: is an organic compound with the molecular formula C10H9NO. It is characterized by a cyclopropyl ring substituted with a phenyl group and an isocyanate functional group. This compound is used in various chemical syntheses and has applications in scientific research, particularly in the identification of ligands for peroxisome proliferator-activated receptors .

Mechanism of Action

Target of Action

The primary target of trans-2-Phenylcyclopropyl isocyanate is the peroxisome proliferator-activated receptor (PPAR) ligands . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism.

Mode of Action

this compound interacts with PPAR ligands by acting as an isocyanate monomer . Isocyanates are highly reactive molecules that can bind to a variety of biological targets, altering their function and leading to changes in the transcription of genes regulated by PPARs.

Biochemical Pathways

The interaction of this compound with PPAR ligands affects the PPAR signaling pathway . This pathway plays a crucial role in the regulation of lipid metabolism, inflammation, and cell proliferation. The downstream effects of this interaction can lead to changes in these biological processes.

Pharmacokinetics

Given its molecular weight of 15918 , it is likely to have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on PPAR-regulated gene transcription . By interacting with PPAR ligands, it can influence various biological processes, including lipid metabolism, inflammation, and cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Phenylcyclopropyl isocyanate typically involves the reaction of trans-2-Phenylcyclopropylamine with phosgene or other isocyanate-forming reagents. The reaction is carried out under controlled conditions to ensure the formation of the desired isocyanate group .

Industrial Production Methods: Industrial production of isocyanates, including this compound, often utilizes the phosgene method. This method involves the reaction of amines with phosgene to produce isocyanates. due to the toxicity of phosgene, alternative non-phosgene methods are being explored, such as the thermal decomposition of carbamates .

Chemical Reactions Analysis

Types of Reactions: trans-2-Phenylcyclopropyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: trans-2-Phenylcyclopropyl isocyanate is unique due to its isocyanate functional group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it valuable in the synthesis of various derivatives and in scientific research applications .

Properties

IUPAC Name

[(1S,2R)-2-isocyanatocyclopropyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-11-10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6H2/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUXVJAFBUZREW-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N=C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N=C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188542
Record name (1)-trans-2-Phenylcyclopropyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35019-96-6, 63009-74-5
Record name rel-[(1R,2S)-2-Isocyanatocyclopropyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35019-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-trans-2-Phenylcyclopropyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035019966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 63009-74-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1)-trans-2-Phenylcyclopropyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-trans-2-phenylcyclopropyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.549
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-2-Phenylcyclopropyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-phenylcyclopropanecarboxylic acid (1.0 g, 6.17 mmol) in dry toluene (20 mL) was added triethylamine (934 mg, 9.26 mmol) and DPPA (2.0 g, 7.41 mmol) under N2, and the reaction mixture was refluxed for 3 h. The solution was concentrated to give (2-isocyanatocyclopropyl)benzene (800 mg), which was used for the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
934 mg
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-Phenylcyclopropyl isocyanate
Reactant of Route 2
Reactant of Route 2
trans-2-Phenylcyclopropyl isocyanate
Reactant of Route 3
Reactant of Route 3
trans-2-Phenylcyclopropyl isocyanate
Reactant of Route 4
Reactant of Route 4
trans-2-Phenylcyclopropyl isocyanate
Reactant of Route 5
trans-2-Phenylcyclopropyl isocyanate
Reactant of Route 6
Reactant of Route 6
trans-2-Phenylcyclopropyl isocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.